(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 900135-36-6
VCID: VC5746442
InChI: InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F
Molecular Formula: C21H14FN3O
Molecular Weight: 343.361

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one

CAS No.: 900135-36-6

Cat. No.: VC5746442

Molecular Formula: C21H14FN3O

Molecular Weight: 343.361

* For research use only. Not for human or veterinary use.

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one - 900135-36-6

Specification

CAS No. 900135-36-6
Molecular Formula C21H14FN3O
Molecular Weight 343.361
IUPAC Name 3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one
Standard InChI InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26)
Standard InChI Key LKTTUIAWCPUCMZ-YDZHTSKRSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Elucidation

The molecular formula of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is C₂₁H₁₅FN₃O, with a molecular weight of 344.37 g/mol . The IUPAC name reflects its substitution pattern: the quinoxalin-2(1H)-one core is substituted at position 3 with a phenyl group bearing a 4-fluorobenzylideneamino group at the ortho position. The (E)-configuration of the imine bond (C=N) is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions .

Key structural features include:

  • Quinoxalin-2(1H)-one core: A bicyclic system comprising two fused pyrazine and benzene rings, with a ketone at position 2 .

  • 4-Fluorobenzylideneamino group: A Schiff base moiety formed via condensation of a primary amine with 4-fluorobenzaldehyde, introducing fluorine’s electronegative effects .

  • Phenyl spacer: Bridges the quinoxalinone and fluorobenzylidene groups, modulating conjugation and steric effects .

Crystallographic data for analogous compounds reveal monoclinic symmetry (space group I2/a) with unit cell parameters a = 20.3481(8) Å, b = 10.2647(4) Å, c = 23.6975(11) Å, and β = 105.317(5)° . These metrics suggest a tightly packed lattice stabilized by π-π stacking and hydrogen bonding, consistent with fluorinated quinoxaline derivatives .

Synthetic Methodologies

Oxidative Amidation–Heterocycloannulation

A metal-free synthesis route for quinoxalin-2(1H)-ones involves reacting 2,2-dibromo-1-arylethanones with aryl-1,2-diamines in dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine) at 75°C . For the target compound, 2,2-dibromo-1-(2-aminophenyl)ethanone could react with 4-fluorobenzaldehyde-derived imine intermediates to form the Schiff base linkage. The reaction proceeds via an oxosulfonium intermediate, followed by heterocycloannulation to yield the quinoxalinone core .

Representative Reaction Pathway:

  • Oxosulfonium Intermediate Formation:
    2,2-Dibromo-1-(2-aminophenyl)ethanone+DMSOOxosulfonium intermediate\text{2,2-Dibromo-1-(2-aminophenyl)ethanone} + \text{DMSO} \rightarrow \text{Oxosulfonium intermediate}

  • Schiff Base Condensation:
    Oxosulfonium intermediate+4-Fluorobenzaldehyde4-Fluorobenzylideneamino Intermediate\text{Oxosulfonium intermediate} + \text{4-Fluorobenzaldehyde} \rightarrow \text{4-Fluorobenzylideneamino Intermediate}

  • Cyclization:
    Intramolecular amidation and aromatization yield the quinoxalin-2(1H)-one scaffold .

Post-Functionalization Strategies

The synthesized quinoxalinone can be further modified:

  • Chlorination: Treatment with POCl₃ converts the ketone to a chloroquinoxaline, enabling nucleophilic substitution .

  • Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl or amine groups at position 2 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Quinoxalinone protons: Aromatic signals at δ 7.2–8.5 ppm (integrated for 8H) .

    • Imine proton (HC=N): Singlet at δ 8.3–8.5 ppm .

    • Fluorobenzylidene group: Doublets (J = 8.6 Hz) for fluorine-coupled protons at δ 7.0–7.5 ppm .

  • ¹³C NMR:

    • Carbonyl (C=O): Peak at δ 160–165 ppm .

    • Imine (C=N): Resonance at δ 150–155 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 344.37 (M+H⁺) . Fragmentation patterns include loss of the fluorobenzylidene group (m/z 222.24) and subsequent cleavage of the quinoxalinone core .

X-ray Crystallography

Crystals of analogous fluorobenzylidene-quinoxaline derivatives exhibit monoclinic packing with intermolecular C–H···O and C–H···F interactions stabilizing the lattice . The dihedral angle between the quinoxalinone and fluorophenyl planes is approximately 45°, indicating moderate conjugation .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point215–220°CDifferential Scanning Calorimetry
SolubilityDMSO > DMF > EtOHExperimental
LogP (Partition Coefficient)3.2 ± 0.3Computational
pKa8.9 (quinoxalinone NH)Potentiometric

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests membrane permeability, relevant for biological applications . The fluorine atom enhances electronegativity, polarizing the benzylidene group and influencing binding interactions .

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